3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzothiazolium iodide, with the CAS number 1049-38-3, is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by its unique structure which includes both selenazole and benzothiazole moieties. This compound is notable for its potential applications in various scientific fields, particularly in organic synthesis and materials science.
The compound is classified under the broader category of heterocyclic compounds, specifically aromatic heterocycles. Its molecular formula is with a molar mass of approximately 586.23 g/mol . The presence of selenium in its structure contributes to its unique chemical properties, making it an interesting subject for research in medicinal chemistry and materials science.
The synthesis of 3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzothiazolium iodide typically involves multi-step reactions that include the formation of both the selenazole and benzothiazole components.
The molecular structure of 3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzothiazolium iodide features a complex arrangement of rings that include a benzothiazole core and a selenazole side chain.
The compound's structural representation can be summarized as follows:
The compound can be represented using SMILES notation as: CCN1C([Se]C2=CC=CC=C12)=CC(C)=CC1=[N+](CC)C2=CC=CC=C2[Se]1 .
The chemical reactivity of 3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzothiazolium iodide can be explored through various reactions:
The stability and reactivity are influenced by the electronic properties imparted by both the benzothiazole and selenazole rings, allowing for diverse synthetic pathways.
The mechanism of action for this compound primarily involves its interactions at the molecular level, particularly through:
Experimental studies often focus on its behavior under various conditions to elucidate these mechanisms further.
The physical properties of 3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzothiazolium iodide include:
Chemical properties include:
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are often employed to characterize these properties.
The applications of 3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)benzothiazolium iodide span several fields:
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 73575-12-9